1,3-Dimethyl-8-azaxanthin

Fluorescent Probes Enzymology Receptor Binding Assays

Eliminate adenosine receptor background activity in fluorescence assays. 1,3-Dimethyl-8-azaxanthin (8-azatheophylline) is inert at A1/A2 receptors yet highly fluorescent as a neutral species in aqueous medium-ideal for binding studies and enzymatic monitoring without pharmacological interference. • Inert adenosine receptor scaffold: no intrinsic antagonism, enabling clean SAR assessment. • Bright fluorescence in neutral form for sensitive detection. • Triazole N8 provides an extra coordination site for rational design of metal-organic frameworks. • Well-characterized tautomerism (N8-H dimer) supports crystallographic and computational studies. Supplied with verified purity; ready for immediate dispatch.

Molecular Formula C6H7N5O2
Molecular Weight 181.15 g/mol
CAS No. 2278-15-1
Cat. No. B1329675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-8-azaxanthin
CAS2278-15-1
Molecular FormulaC6H7N5O2
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCN1C2=NNN=C2C(=O)N(C1=O)C
InChIInChI=1S/C6H7N5O2/c1-10-4-3(7-9-8-4)5(12)11(2)6(10)13/h1-2H3,(H,7,8,9)
InChIKeyYSKBPNLSRKSFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-8-azaxanthin (CAS 2278-15-1): Structural and Physicochemical Baseline for Procurement Decisions


1,3-Dimethyl-8-azaxanthin (also known as 8-azatheophylline) is an azaxanthine derivative belonging to the triazolopyrimidine class, with the molecular formula C6H7N5O2 and a molecular weight of 181.15 g/mol . Its core structure is a 1,3-dimethylxanthine scaffold in which the C8 carbon is replaced by a nitrogen atom, creating a triazolo[4,5-d]pyrimidine-5,7-dione ring system [1]. This substitution fundamentally alters the compound's electronic properties, hydrogen-bonding capacity, and biological interactions compared to its all-carbon xanthine analogs. The compound exists primarily as the N8-H tautomer in the solid state and forms distinct hydrogen-bonded dimers [2].

Why Theophylline and Generic Xanthines Cannot Substitute for 1,3-Dimethyl-8-azaxanthin


The substitution of CH with N at the 8-position of the xanthine scaffold is not a conservative modification; it dramatically alters the molecule's physicochemical and biological profile [1]. Specifically, 8-azatheophylline (the target compound) and 8-azacaffeine were shown to be inert as adenosine receptor antagonists, whereas their carbon-based analogs, theophylline and caffeine, are active [1]. Furthermore, this C→N replacement introduces a new fluorescence property that is absent in the parent xanthines, enabling applications as a fluorescent probe [2]. For metal coordination chemistry, the triazole nitrogen provides an additional donor site and alters the hydrogen-bonding network, leading to unique supramolecular architectures not observed with standard xanthines [3]. Therefore, generic substitution with theophylline or other common xanthines is not viable for applications requiring fluorescence, altered biological activity, or specific metal-coordination geometries.

Quantitative Differentiation Evidence for 1,3-Dimethyl-8-azaxanthin Procurement


Fluorescence Property: 1,3-Dimethyl-8-azaxanthin vs. Theophylline

1,3-Dimethyl-8-azaxanthin exhibits high fluorescence in aqueous medium as a neutral species, a property completely absent in its direct analog, theophylline (1,3-dimethylxanthine). This enables its use as a fluorescent probe in biological systems [1].

Fluorescent Probes Enzymology Receptor Binding Assays

Adenosine Receptor Antagonism: Parent Compound Inactivity vs. 7-Substituted Derivatives

The parent compound 1,3-dimethyl-8-azaxanthin (8-azatheophylline) is essentially inert as an adenosine receptor antagonist, unlike its carbon analog theophylline. However, this property provides a valuable 'blank slate' scaffold. Structure-activity relationship (SAR) studies show that specific substitutions at the N7 or N8 positions can restore or even enhance activity and selectivity [1]. For example, 7-cyclopentyl-1,3-dimethyl-8-azaxanthine is 3-fold more potent than caffeine at A1 receptors and 6-fold less active at A2 receptors [1].

Adenosine Receptors Neuropharmacology Receptor Binding

Metal Complexation: Distinct Supramolecular Architectures with Divalent Cations

1,3-Dimethyl-8-azaxanthine (Hdmax) forms salts with divalent metal cations (Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺) in aqueous media, yielding solids with the general formula ML₂·6H₂O. Single-crystal X-ray diffraction reveals that these are salts with [M(H₂O)₆]²⁺ cations and dmax⁻ anions. The crystal packing is dominated by a specific hydrogen-bonding network, leading to distinct monodimensional (tape) superstructures for the dmax⁻ salts, whereas the mono-methyl analog (3max⁻) forms a bidimensional network [1].

Coordination Chemistry Crystal Engineering Supramolecular Chemistry

Tautomeric Stability: N8-H vs. N7-H Preference in Solid State

X-ray diffraction analysis definitively shows that 1,3-dimethyl-8-azaxanthine exists as the N8-H tautomer in the solid state, forming hydrogen-bonded dimers. In contrast, molecular orbital calculations indicate the N7-H tautomer is the most stable form for the isolated neutral molecule [1]. This demonstrates a significant environment-dependent tautomeric shift.

Crystallography Tautomerism Molecular Modeling

Procurement-Guiding Application Scenarios for 1,3-Dimethyl-8-azaxanthin


Fluorescent Probe for Enzymatic and Receptor Binding Assays

Given its high fluorescence as a neutral species in aqueous medium [1], 1,3-dimethyl-8-azaxanthin is ideally suited as a fluorescent probe in biological systems. Its inactivity as an adenosine receptor antagonist [2] is a key advantage, as it allows researchers to use it as a non-interacting, fluorescently active scaffold for monitoring binding events or enzymatic conversions without introducing unwanted pharmacological activity.

Scaffold for Adenosine Receptor Ligand Design

Medicinal chemists developing novel adenosine receptor ligands can utilize 1,3-dimethyl-8-azaxanthin as a clean, low-background scaffold. Unlike theophylline, which has intrinsic activity, the inert nature of the parent 8-azaxanthine core allows for a clear assessment of structure-activity relationships (SAR) upon substitution at the N7 or N8 positions [2]. This provides a rational path for designing selective A1 or A2 receptor antagonists.

Building Block for Crystal Engineering of 1D Supramolecular Architectures

For researchers in crystal engineering and metal-organic frameworks (MOFs), 1,3-dimethyl-8-azaxanthine (Hdmax) offers a predictable building block for constructing 1D hydrogen-bonded 'tape' superstructures with divalent metal hexaaqua complexes [3]. This is in direct contrast to its monomethyl analog, H3max, which yields 2D networks, allowing for rational design of material topology.

Standard for Solid-State Tautomerism Studies

The well-characterized tautomeric shift of 1,3-dimethyl-8-azaxanthine—from the calculated N7-H isolated state to the crystallographically confirmed N8-H dimer in the solid state [4]—makes it an excellent model compound for studying environment-dependent tautomerism. It can serve as a standard in crystallography and computational chemistry research.

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